molecular formula C14H23NO4 B2879186 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpiperidine-2-carboxylic acid CAS No. 862711-13-5

1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpiperidine-2-carboxylic acid

Cat. No.: B2879186
CAS No.: 862711-13-5
M. Wt: 269.341
InChI Key: ZQVNTVMOUXIFCN-UHFFFAOYSA-N
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Description

1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpiperidine-2-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a prop-2-enyl (allyl) substituent at the 2-position of the piperidine ring. The Boc group is widely used to protect amines during synthetic procedures, ensuring stability under basic or nucleophilic conditions while allowing deprotection under acidic conditions (e.g., trifluoroacetic acid) . The prop-2-enyl group introduces alkene functionality, which may participate in further chemical modifications such as Michael additions or cycloadditions.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-5-8-14(11(16)17)9-6-7-10-15(14)12(18)19-13(2,3)4/h5H,1,6-10H2,2-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVNTVMOUXIFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1(CC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862711-13-5
Record name 1-[(tert-butoxy)carbonyl]-2-(prop-2-en-1-yl)piperidine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpiperidine-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the allyl group and the Boc protecting group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical reducing agent.

Major Products Formed

The major products formed from these reactions include epoxides, aldehydes, saturated piperidine derivatives, and various substituted piperidine compounds.

Scientific Research Applications

1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpiperidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability and protection during chemical reactions, while the allyl group can participate in various chemical transformations. The piperidine ring is a common structural motif in many biologically active compounds, contributing to the compound’s potential pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of Boc-protected heterocyclic carboxylic acids. Below is a detailed comparison with key analogs:

Structural Analogues of Boc-Protected Piperidine Derivatives
Compound Name Key Structural Features Molecular Formula Molecular Weight Key Applications/Properties References
1-Boc-3,6-dihydro-2H-pyridine-5-carboxylic acid Partially unsaturated dihydropyridine ring C₁₂H₁₉NO₄ 265.28 g/mol Intermediate for unsaturated heterocyclic drugs
2-(Methoxymethyl)-1-Boc-piperidine-2-carboxylic acid Methoxymethyl substituent at position 2 C₁₃H₂₃NO₅ 273.33 g/mol Drug intermediate; improved solubility
2-[1-Boc-piperidin-4-ylidene]acetic acid Exocyclic double bond at position 4 C₁₃H₂₁NO₄ 255.31 g/mol Conformational studies; Michael addition substrate
(2S)-2-[[1-Boc-piperidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid Piperidine-4-carbonyl-linked peptide mimic C₁₆H₂₈N₂O₅S 360.47 g/mol Peptidomimetic drug design
(2S,5S)-5-Me-1-Boc-pyrrolidine-2-carboxylic acid 5-Methyl-pyrrolidine (5-membered ring) C₁₁H₁₉NO₄ 237.27 g/mol Chiral building block for antibiotics

Key Observations :

  • Substituent Effects : The prop-2-enyl group provides a reactive alkene for further functionalization, unlike the methoxymethyl group in , which enhances hydrophilicity.
  • Steric and Electronic Profiles : The Boc group in all analogs ensures temporary amine protection, but its bulkiness may influence steric hindrance in subsequent reactions.
Physicochemical and Pharmacological Properties
  • Solubility : The carboxylic acid moiety enhances aqueous solubility compared to ester derivatives (e.g., methyl esters in ).
  • Stability : Boc-protected compounds generally exhibit stability at room temperature but require anhydrous storage to prevent premature deprotection .

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